Gynunol

Description

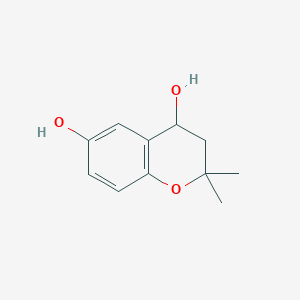

Gynunol (C₁₁H₁₄O₃) is a colorless, oil-like organic compound isolated from Gynura elliptica (三七草), a plant traditionally used in Chinese medicine for treating influenza, inflammation, and thrombotic disorders . Structurally, it belongs to the class of phenolic lipids, characterized by an aromatic ring with hydroxyl and alkyl side chains. While its exact biosynthesis pathway remains unelucidated, Gynunol is hypothesized to contribute to the plant’s reported antiplatelet, anti-inflammatory, and antiviral properties .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-4,6-diol |

InChI |

InChI=1S/C11H14O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,12-13H,6H2,1-2H3 |

InChI Key |

QAIKLSOPCIZDKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)O)O)C |

Synonyms |

6-hydroxy-2,2-dimethylchroman-4-ol gynunol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Gynunol and Analogues

Detailed Comparative Insights

Gynunol vs. (+)-Gynunone

- Structural Differences: Gynunone (C₁₃H₁₄O₄) has a larger molecular framework with an additional acetyl group compared to Gynunol (C₁₁H₁₄O₃), suggesting divergent metabolic roles .

- Bioactivity: Both compounds are isolated from the same plant but lack individually validated activity profiles. Gynunone’s role may complement Gynunol’s effects in crude extracts .

Gynunol vs. (−)-Gynuraone

- Structural Similarities: Both share a phenolic core but differ in side-chain modifications. Gynuraone (C₁₀H₁₀O₄) has a shorter carbon chain and additional ketone groups .

- Functional Contrast: Gynuraone demonstrates confirmed antiplatelet activity, whereas Gynunol’s effects are inferred from plant-level studies .

Gynunol vs. Senecionine

- Structural Divergence: Senecionine, a pyrrolizidine alkaloid, is structurally unrelated to Gynunol but co-occurs in G. elliptica .

- Toxicological Risk: Unlike Gynunol, senecionine poses hepatotoxicity risks, underscoring the importance of compound-specific safety profiling in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.